molecular formula C26H32N4O8 B15180470 N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine CAS No. 84697-19-8

N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine

Cat. No.: B15180470
CAS No.: 84697-19-8
M. Wt: 528.6 g/mol
InChI Key: FIHSHUVRQWJTPB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.

Industrial Production Methods

In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.

Chemical Reactions Analysis

Types of Reactions

Rosmarinus Officinalis Extract primarily undergoes oxidation and reduction reactions due to its high content of phenolic compounds. These reactions are crucial for its antioxidant activity.

Common Reagents and Conditions

Common reagents used in reactions involving Rosmarinus Officinalis Extract include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically carried out under mild conditions to preserve the integrity of the phenolic compounds.

Major Products Formed

The major products formed from these reactions are various oxidized and reduced forms of the phenolic compounds present in the extract. These products contribute to the extract’s antioxidant properties.

Scientific Research Applications

Rosmarinus Officinalis Extract has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thymus Vulgaris Extract: Another plant extract with strong antioxidant properties.

    Salvia Officinalis Extract: Known for its antimicrobial and antioxidant activities.

    Origanum Vulgare Extract: Contains phenolic compounds with antioxidant and antimicrobial properties.

Uniqueness

What sets Rosmarinus Officinalis Extract apart from these similar compounds is its unique composition of phenolic diterpenes, such as carnosic acid and carnosol, which are particularly effective in neutralizing free radicals and providing long-lasting antioxidant effects .

Properties

CAS No.

84697-19-8

Molecular Formula

C26H32N4O8

Molecular Weight

528.6 g/mol

IUPAC Name

2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1

InChI Key

FIHSHUVRQWJTPB-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.